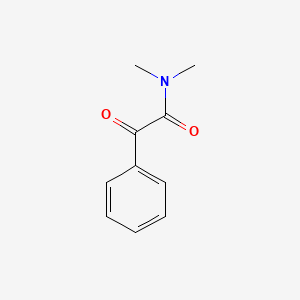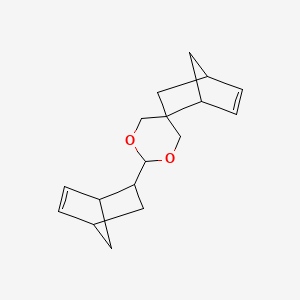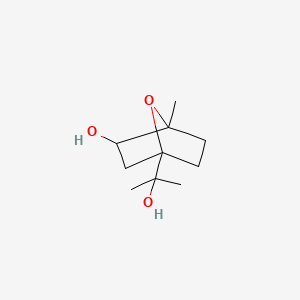
7-Oxabicyclo(2.2.1)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo(221)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo- is a bicyclic compound with a unique structure that includes an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane derivatives often involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is highly efficient and allows for the preparation of enantiomerically enriched derivatives. Other methods include non-Diels-Alder approaches, which involve different reaction conditions and reagents .
Industrial Production Methods
Industrial production of 7-Oxabicyclo(2.2.1)heptane derivatives typically involves large-scale Diels-Alder reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
7-Oxabicyclo(2.2.1)heptane derivatives undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired product and the specific reaction being conducted .
Major Products
The major products formed from these reactions include various substituted derivatives of 7-Oxabicyclo(2.2.1)heptane. These products have different functional groups and exhibit unique chemical properties .
科学的研究の応用
7-Oxabicyclo(2.2.1)heptane derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives inhibit protein phosphatases, which play a crucial role in cellular signaling and regulation . The unique structure of these compounds allows them to interact with various biological molecules, leading to their diverse biological activities .
類似化合物との比較
Similar Compounds
Similar compounds to 7-Oxabicyclo(2.2.1)heptane derivatives include:
1,4-Cineole: A monoterpenoid with a similar bicyclic structure.
Cantharidin: A sesquiterpenoid with biological activity.
Prostaglandin Analogues: Diterpenoids with similar structural features.
Uniqueness
The uniqueness of 7-Oxabicyclo(22Their bicyclic structure provides a rigid framework that can be functionalized in various ways, making them valuable intermediates in organic synthesis and potential therapeutic agents .
特性
CAS番号 |
87129-26-8 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
4-(2-hydroxypropan-2-yl)-1-methyl-7-oxabicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O3/c1-8(2,12)10-5-4-9(3,13-10)7(11)6-10/h7,11-12H,4-6H2,1-3H3 |
InChIキー |
MNUDSBHDMGMEGR-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(O1)(CC2O)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


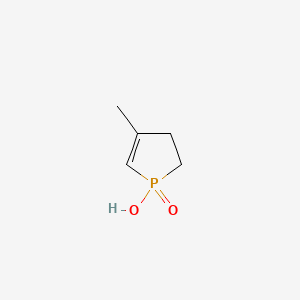
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
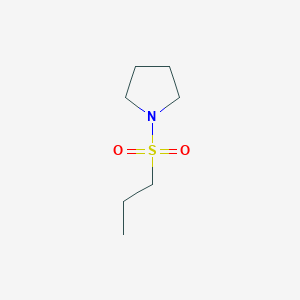
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
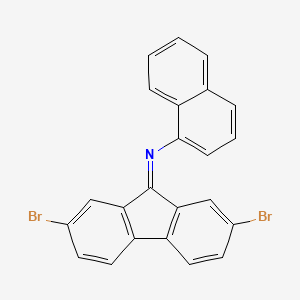
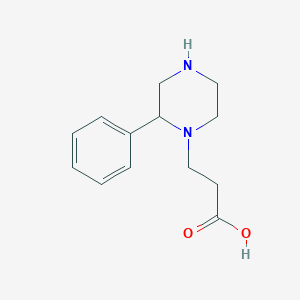
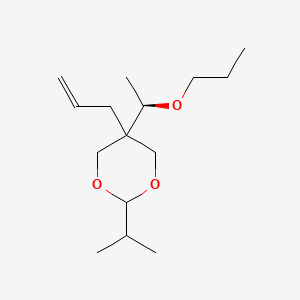
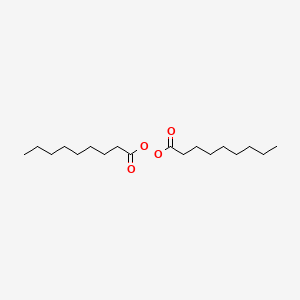
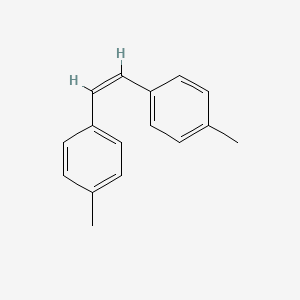
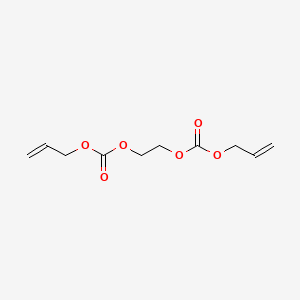
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
